Methyl 4-hydroxy-2-methyl-5-nitrobenzoate
Description
Overview of Substituted Benzoate (B1203000) Esters in Modern Organic Synthesis
Substituted benzoate esters are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, with the acidic proton replaced by an alkyl or aryl group. These compounds are of immense importance in modern organic synthesis, serving as key building blocks for a wide array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aromatic ring and the ester functionality can be finely tuned by the presence of various substituents, allowing for a diverse range of chemical transformations.
The ester group itself is generally deactivating towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. However, the interplay of electronic and steric effects from other substituents on the ring can significantly influence the regioselectivity and rate of these reactions. Furthermore, the ester group can undergo various transformations, such as hydrolysis, reduction, and transesterification, providing pathways to other important functional groups like carboxylic acids, alcohols, and amides.
Importance of Nitro and Hydroxyl Groups in Aromatic Systems for Chemical Reactivity and Synthetic Versatility
The presence of both nitro (NO₂) and hydroxyl (OH) groups on an aromatic ring imparts a unique and powerful combination of reactivity and synthetic potential.
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. stackexchange.comunwisdom.org This deactivating nature is a result of both inductive and resonance effects. The nitro group's ability to be reduced to an amino group (NH₂) is a cornerstone of synthetic chemistry, providing a gateway to the synthesis of anilines, which are precursors to a vast number of dyes, pharmaceuticals, and polymers. msu.edu
The hydroxyl group , in contrast, is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance. The hydroxyl group can also participate in a variety of other reactions, such as etherification and esterification, and its acidity can be exploited in base-catalyzed reactions.
When both groups are present on the same aromatic ring, their opposing electronic effects create a complex reactivity profile that can be strategically exploited in multi-step syntheses.
Contextualization of Methyl 4-hydroxy-2-methyl-5-nitrobenzoate within the Family of Functionalized Nitrobenzoates
This compound belongs to the family of functionalized nitrobenzoates, which are aromatic compounds containing a nitro group and a methyl ester substituent on a benzene ring, often with additional functional groups. This particular molecule is distinguished by its specific substitution pattern: a hydroxyl group at position 4, a methyl group at position 2, and a nitro group at position 5 relative to the ester functionality.
This arrangement of substituents makes it a valuable intermediate. For instance, it has been cited in patents as a building block in the synthesis of N-substituted-cyclic amino derivatives, highlighting its utility in medicinal chemistry research. google.com The interplay of the ortho-, para-directing hydroxyl and methyl groups, and the meta-directing ester group, likely plays a crucial role in directing the regioselective introduction of the nitro group during its synthesis.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 1163281-04-6 |
| Molecular Formula | C₉H₉NO₅ |
| Molecular Weight | 211.17 g/mol |
| Appearance | White powder |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-hydroxy-2-methyl-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-8(11)7(10(13)14)4-6(5)9(12)15-2/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVADWZGTAVQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163281-04-6 | |
| Record name | Methyl 4-hydroxy-2-methyl-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Hydroxy 2 Methyl 5 Nitrobenzoate
Esterification Strategies for Benzoic Acid Precursors
The formation of the methyl ester can be achieved by reacting the corresponding carboxylic acid, 4-hydroxy-2-methyl-5-nitrobenzoic acid, with methanol (B129727). Several protocols exist for this transformation, ranging from classical acid catalysis to more modern microwave-assisted techniques.
Acid-Catalyzed Esterification Protocols
The most traditional and widely used method for the synthesis of esters from carboxylic acids and alcohols is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.
In the context of synthesizing methyl esters of nitrobenzoic acids, sulfuric acid is a commonly employed catalyst. The reaction is typically carried out by refluxing the nitrobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid. A two-stage esterification process has also been described for the preparation of methyl p-nitrobenzoate, where the reaction is first carried out at an elevated temperature (50-200 °C with a catalyst, or 150-260 °C without), followed by removal of water and excess alcohol, and a subsequent esterification step with anhydrous methanol to drive the equilibrium towards the product, resulting in high yield and purity. google.comgoogle.com
A specific example for a structurally related compound, the synthesis of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, involves reacting 5-hydroxy-4-methoxy-2-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid at 60-70°C. mdpi.com The general principles of this acid-catalyzed esterification are broadly applicable to substituted benzoic acids. uomustansiriyah.edu.iqcabidigitallibrary.org
Table 1: Representative Conditions for Acid-Catalyzed Esterification
| Carboxylic Acid Precursor | Alcohol | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |
| p-Nitrobenzoic Acid | Methanol | H₂SO₄ | Reflux | 1 hour | ~86 |
| 4-hydroxy-2-methyl-5-nitrobenzoic acid (hypothetical) | Methanol | H₂SO₄ | 60-70 | Several hours | High |
| Benzoic Acid | Methanol | H₂SO₄ | Reflux | 1 hour | Good |
Microwave-Assisted Ester Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. mdpi.comusm.my In Fischer esterification, microwave irradiation can significantly reduce the reaction time compared to conventional heating. researchgate.net The use of a sealed-vessel microwave allows for the reaction to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction. usm.my
For the esterification of substituted benzoic acids, a mixture of the acid, an alcohol, and a catalyst is irradiated in a microwave reactor. For example, the esterification of 4-fluoro-3-nitrobenzoic acid with various alcohols has been optimized under microwave conditions at 130°C for a total irradiation time of 15 minutes, with catalytic amounts of sulfuric acid being added at intervals. usm.my Another protocol for the microwave-assisted esterification of benzoic and substituted benzoic acids utilizes N-Fluorobenzenesulfonimide (NFSi) as a catalyst, with reactions being completed in 30 minutes at 120°C. mdpi.com
Table 2: Microwave-Assisted Esterification of Substituted Benzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 4-fluoro-3-nitrobenzoic acid | Butanol | H₂SO₄ | 130 | 15 | Good |
| Benzoic Acid | Methanol | NFSi (7 mol%) | 120 | 30 | High |
| 4-nitrobenzoic acid | Methanol | NFSi (7 mol%) | 120 | 30 | 95 |
Palladium-Catalyzed C-H Esterification Approaches
While palladium catalysis is a cornerstone of modern organic synthesis, its application to the direct esterification of carboxylic acids is not the most common approach. Palladium catalysts are more frequently employed in C-H activation/functionalization reactions. researchgate.netrsc.org For instance, palladium-catalyzed methods have been developed for the ortho-C-H methylation of benzoic acids and the substrate-switchable C-H alkenylation and alkylation of benzoic acids. researchgate.netrsc.org
There are palladium-catalyzed methods for the esterification of carboxylic acids with aryl iodides, which proceed via an aryl-O bond-forming mechanism. nagoya-u.ac.jp However, these methods are not directly applicable to the synthesis of a methyl ester from a carboxylic acid and methanol. The direct palladium-catalyzed esterification of benzoic acids with alcohols is less common, and the existing literature on palladium-catalyzed C-H functionalization of benzoic acids focuses on modifying the aromatic ring rather than the carboxylic acid group itself. Therefore, this approach is not a standard or direct method for the synthesis of Methyl 4-hydroxy-2-methyl-5-nitrobenzoate from its corresponding carboxylic acid.
Regioselective Nitration of Aromatic Rings
An alternative and often preferred synthetic route involves the nitration of a pre-existing ester, in this case, Methyl 4-hydroxy-2-methylbenzoate. The success of this strategy hinges on the ability to control the regioselectivity of the nitration reaction, directing the incoming nitro group to the desired position on the aromatic ring.
Classical Nitration with Mixed Acids (HNO₃/H₂SO₄) and Controlled Conditions
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. rsc.org
The regiochemical outcome of the nitration of a substituted benzene (B151609) is determined by the electronic properties of the substituents already present on the ring. aakash.ac.inlibretexts.org In the case of Methyl 4-hydroxy-2-methylbenzoate, there are three substituents to consider:
-OH (hydroxyl group): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. aakash.ac.inlibretexts.org
-CH₃ (methyl group): This is an activating, ortho, para-directing group through an inductive effect and hyperconjugation. aakash.ac.inquizlet.com
-COOCH₃ (methyl ester group): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring. rsc.org
The powerful activating and ortho, para-directing nature of the hydroxyl group is expected to dominate the regioselectivity of the nitration. aakash.ac.inquora.com The methyl group also directs ortho and para. The position , C5, is ortho to the hydroxyl group and meta to both the methyl and the ester groups. Given the strong directing effect of the hydroxyl group, the nitration is anticipated to occur predominantly at the positions ortho and para to it. Since the para position is already substituted, the nitro group will be directed to one of the ortho positions (C3 or C5). Steric hindrance from the adjacent methyl group at C2 would likely disfavor substitution at C3, making the C5 position the most probable site for nitration.
To control the reaction and avoid over-nitration or side reactions, the nitration is typically carried out at low temperatures, often between 0 and 15°C, with slow addition of the nitrating mixture. rsc.orgorgsyn.org
Table 3: Typical Conditions for Nitration of Methyl Benzoate (B1203000)
| Substrate | Nitrating Agent | Catalyst | Temperature (°C) | Time | Major Product | Yield (%) |
| Methyl Benzoate | Conc. HNO₃ | Conc. H₂SO₄ | 5-15 | ~1.25 hours | Methyl 3-nitrobenzoate | 81-85 |
Alternative Nitrating Agents and Systems (e.g., HNO₃/Ac₂O, Cerium(IV) Ammonium (B1175870) Nitrate)
Due to the often harsh conditions of mixed acid nitration, a variety of alternative nitrating agents and systems have been developed, particularly for sensitive substrates like phenols. quora.comlibretexts.org Direct nitration of phenols with dilute nitric acid can lead to oxidative decomposition. libretexts.org
Alternative methods for the nitration of phenols and their derivatives that could potentially be applied to Methyl 4-hydroxy-2-methylbenzoate include:
Metal Nitrates: A range of metal nitrates, such as copper(II) nitrate, have been used for the nitration of phenols. rsc.org
Bismuth Subnitrate/Charcoal: This system, in the presence of trichloroisocyanuric acid, offers a mild and regioselective method for the mononitration of phenolic compounds. nih.gov
Zirconyl Nitrate: This has been found to be an excellent reagent for the nitration of phenol (B47542) and substituted phenols, often at room temperature with good yields and high regioselectivity. nih.gov
Sodium Nitrite with an Acid Source: Systems like NaNO₂ with 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride or NaNO₂ with wet silica (B1680970) and an acid like oxalic acid have been used for the efficient nitration of phenols under mild conditions. researchgate.netsharif.edunih.gov
Ammonium Molybdate and Nitric Acid: This combination has been shown to achieve direct nitration of aromatic carbonyl compounds with high para-regioselectivity under ultrasonic assistance. semanticscholar.org
These alternative methods often offer milder reaction conditions and can provide different or improved regioselectivity compared to the classical mixed acid approach.
Influence of Substituent Effects on Nitration Regioselectivity
The regioselectivity of the nitration of a substituted benzene ring is dictated by the electronic and steric effects of the substituents already present on the ring. In the case of the precursor to this compound, which is Methyl 4-hydroxy-2-methylbenzoate, the directing effects of the hydroxyl (-OH), methyl (-CH₃), and methyl ester (-COOCH₃) groups determine the position of the incoming nitro (-NO₂) group.
The hydroxyl and methyl groups are activating, ortho, para-directing substituents, meaning they increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, thus favoring electrophilic attack at these sites. libretexts.orgquora.com Conversely, the methyl ester group is a deactivating, meta-directing substituent, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. rsc.orgchegg.com
In Methyl 4-hydroxy-2-methylbenzoate, the hydroxyl group is at position 4, the methyl group at position 2, and the methyl ester at position 1. The powerful activating and ortho, para-directing effect of the hydroxyl group, along with the activating effect of the methyl group, overrides the deactivating, meta-directing effect of the methyl ester. The positions ortho to the hydroxyl group are 3 and 5. Position 3 is sterically hindered by the adjacent methyl group at position 2 and the methyl ester at position 1. Therefore, the electrophilic nitronium ion (NO₂⁺) is directed to the less sterically hindered position 5, which is also ortho to the hydroxyl group and para to the methyl group, leading to the formation of this compound. libretexts.orglibretexts.org
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
| -OH (Hydroxyl) | Activating | Ortho, Para |
| -CH₃ (Methyl) | Activating | Ortho, Para |
| -COOCH₃ (Methyl Ester) | Deactivating | Meta |
Mechanistic Studies of Electrophilic Aromatic Nitration
The electrophilic aromatic nitration of benzene and its derivatives is a cornerstone of organic synthesis. The generally accepted mechanism, often referred to as the Ingold-Hughes mechanism, involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids. masterorganicchemistry.com
The reaction proceeds through the following key steps:
Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion. masterorganicchemistry.com
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile and attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. acs.org
Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product. acs.org
More advanced mechanistic studies, including computational and gas-phase experiments, have provided a more nuanced understanding of this reaction. researchgate.netresearchgate.net Some studies propose the involvement of a single-electron transfer (SET) mechanism, particularly for highly activated aromatic substrates. researchgate.netacs.org In this model, an electron is first transferred from the aromatic ring to the nitronium ion, forming a radical cation and a nitrogen dioxide radical. These species then combine to form the arenium ion. researchgate.net Computational studies have been instrumental in mapping the potential energy surfaces of these reactions, helping to elucidate the structures and energies of transition states and intermediates. acs.org
Table 2: Key Intermediates in Electrophilic Aromatic Nitration
| Intermediate | Description |
| Nitronium Ion (NO₂⁺) | The active electrophile in the reaction. |
| Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation formed by the attack of the aromatic ring on the nitronium ion. |
| Radical Cation/Radical Pair | Proposed intermediates in the Single-Electron Transfer (SET) mechanism. |
Methylation and Alkylation Strategies
Introduction of Alkyl and Alkoxy Groups (e.g., Benzylation)
The introduction of alkyl and alkoxy groups, such as a benzyl (B1604629) group, onto the phenolic hydroxyl of this compound can be achieved through various alkylation strategies. One of the most common methods is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. nih.gov
In the context of benzylation, the phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with benzyl bromide or benzyl chloride to form the benzyl ether derivative. nih.gov The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly used. nih.gov
The presence of other functional groups, such as the nitro and ester groups in this compound, must be considered. Fortunately, these groups are generally stable under the conditions of Williamson ether synthesis. Selective O-alkylation of phenols in the presence of other functional groups is a well-established procedure. acs.org
Methylation of Phenolic Hydroxyl Groups
The methylation of the phenolic hydroxyl group in a molecule like this compound can be accomplished using various methylating agents. A classic and effective reagent for this transformation is dimethyl sulfate (B86663) ((CH₃)₂SO₄). uni.edunih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, which deprotonates the phenol to the more nucleophilic phenoxide. uni.edu
The general procedure involves treating the phenolic compound with dimethyl sulfate in a suitable solvent, often acetone (B3395972) or methanol, in the presence of the base. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion attacks one of the methyl groups of dimethyl sulfate, displacing the sulfate group as a leaving group.
It is important to handle dimethyl sulfate with extreme caution as it is a potent alkylating agent and is toxic and carcinogenic. Alternative, less hazardous methylating agents include methyl iodide (CH₃I) and diazomethane (B1218177) (CH₂N₂), although the latter is also toxic and explosive. More environmentally friendly "green" methylating agents like dimethyl carbonate (DMC) are also being explored.
Green Chemistry Approaches in this compound Synthesis
Catalytic Systems for Environmentally Benign Processes (e.g., Ionic Liquids, Phase Transfer Catalysts)
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of this compound and related compounds, two promising approaches involve the use of ionic liquids and phase transfer catalysts.
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100 °C, and many are liquid at room temperature. They are often referred to as "designer solvents" due to their tunable physical and chemical properties. acs.orgoup.com Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents (VOCs). oup.com
In the context of nitration, certain ionic liquids can act as both the solvent and the catalyst. oup.comoup.com For example, Brønsted acidic ionic liquids have been shown to effectively catalyze the nitration of aromatic compounds with aqueous nitric acid, where the only byproduct is water. oup.comoup.com This avoids the use of large quantities of corrosive sulfuric acid. Ionic liquids have also been investigated as media for O-alkylation reactions, facilitating the synthesis of ethers under greener conditions. acs.org
Phase Transfer Catalysts (PTCs): Phase transfer catalysis is a powerful technique for carrying out reactions between reactants that are located in different, immiscible phases (e.g., an aqueous phase and an organic phase). tandfonline.com A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another where the reaction can occur. acs.org
For the O-alkylation of the phenolic hydroxyl group, PTC can be highly effective. The phenoxide ion, which is typically soluble in the aqueous phase, can be transported into the organic phase (containing the alkylating agent) by the lipophilic cation of the phase transfer catalyst. acs.orgresearchgate.net This allows the reaction to proceed under milder conditions and often with higher yields and selectivities compared to homogeneous reactions. tandfonline.com The use of PTC can also reduce the need for harsh, anhydrous conditions and toxic organic solvents.
Table 3: Green Chemistry Approaches in Synthesis
| Approach | Key Features | Potential Application in Synthesis |
| Ionic Liquids | Negligible vapor pressure, high thermal stability, tunable properties, potential for recyclability. | Solvent and/or catalyst for nitration and alkylation reactions. |
| Phase Transfer Catalysis | Facilitates reactions between immiscible phases, milder reaction conditions, increased reaction rates. | O-alkylation of the phenolic hydroxyl group. |
Optimization of Reaction Conditions for Reduced Waste Generation
Information not available in the public domain.
Synthetic Yield Optimization and Process Scalability
Information not available in the public domain.
Chemical Reactivity and Transformation Studies of Methyl 4 Hydroxy 2 Methyl 5 Nitrobenzoate
Transformations of the Nitro Group
The nitro group is a key functional moiety that strongly influences the electronic properties of the aromatic ring and serves as a precursor to other important functional groups, most notably the amino group.
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations for nitroaromatic compounds. This conversion is critical for the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and other specialty chemicals.
Catalytic Hydrogenation: This is a highly efficient and clean method for nitro group reduction. The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose, offering high activity and selectivity. mdpi.commasterorganicchemistry.com The process involves the syn-addition of hydrogen across the N-O bonds on the surface of the metal catalyst. masterorganicchemistry.com The reaction is generally carried out in a suitable solvent, such as ethanol, methanol (B129727), or ethyl acetate, under varying pressures of hydrogen.
Chemical Reduction: A variety of chemical reducing agents can also effect the transformation of the nitro group. These methods are often employed when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or for practical considerations in a laboratory setting. Common reagents include metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid (HCl)) and metal hydrides.
The general transformation can be summarized as follows:
Starting Material: Methyl 4-hydroxy-2-methyl-5-nitrobenzoate
Product: Methyl 5-amino-4-hydroxy-2-methylbenzoate
Significance: The resulting amino-substituted benzoate (B1203000) is a valuable intermediate for further derivatization, such as diazotization and coupling reactions or amide bond formation.
| Method | Reagents/Catalyst | Typical Conditions | Selectivity |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Methanol or Ethanol solvent, Room temperature, 1-4 atm H₂ | High selectivity for the nitro group; can also reduce C=C double bonds. |
| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Aqueous/alcoholic solution, heating may be required | Robust and cost-effective; requires stoichiometric amounts of metal and acid workup. |
| Transfer Hydrogenation | Ammonium (B1175870) formate, Pd/C | Methanol solvent, reflux | Avoids the use of gaseous hydrogen, generally safe and effective. |
The bioreduction of nitroaromatic compounds is a significant area of research, driven by interests in bioremediation and the metabolic activation of nitroaromatic drugs. asm.org Microorganisms have evolved enzymatic pathways capable of reducing the nitro group under both aerobic and anaerobic conditions. These transformations are catalyzed by a class of enzymes known as nitroreductases. scielo.broup.com
Bacterial nitroreductases are broadly classified into two types based on their sensitivity to oxygen: oup.com
Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the reduction of the nitro group by sequential two-electron transfers, typically using NAD(P)H as the electron donor. The reaction proceeds through nitroso and hydroxylamino intermediates to form the final amino product. This pathway avoids the generation of reactive oxygen species. oup.com
Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron transfer to the nitro group, forming a nitro anion radical. In the presence of oxygen, this radical can transfer the electron to O₂, regenerating the parent nitro compound and producing a superoxide anion in a futile cycle. scielo.broup.com
The bioreduction of a compound like this compound would likely proceed through the formation of Methyl 4-hydroxy-2-methyl-5-(hydroxylamino)benzoate as a key intermediate before yielding the final amino product. scielo.brnih.gov
| Pathway Type | Key Enzymes | Mechanism | Intermediates | Final Product |
|---|---|---|---|---|
| Type I (Oxygen-Insensitive) | NfsA, NfsB (e.g., in E. coli) | Sequential two-electron reductions | Nitroso, Hydroxylamino | Amino |
| Type II (Oxygen-Sensitive) | Various flavoenzymes | Single-electron reduction | Nitro anion radical | Regenerated nitro compound + Superoxide (in presence of O₂) |
Derivatization of the Hydroxyl Group
The phenolic hydroxyl group is nucleophilic and acidic, making it a prime site for derivatization through reactions such as etherification and esterification.
Etherification: The conversion of the hydroxyl group to an ether is typically achieved via the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. The choice of base and solvent is crucial for the success of the reaction. nih.gov
Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acylating agent. Common methods include reaction with an acid chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. jocpr.com The base serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a catalyst. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis can be used, though this is less common for phenols. study.com
| Reaction | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| Etherification (Williamson) | 1. Base (K₂CO₃, NaH) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | Polar aprotic solvent (DMF, Acetone), Room temp. to heating | Alkyl aryl ether |
| Esterification | Acid chloride or Anhydride (e.g., Acetyl chloride, Acetic anhydride) | Pyridine or Triethylamine as base/catalyst, Room temperature | Aryl ester |
The hydroxyl group itself is a very poor leaving group (as OH⁻), and therefore, the phenolic C-O bond does not readily participate in nucleophilic substitution reactions. For the hydroxyl group to be displaced by a nucleophile, it must first be converted into a better leaving group. This is commonly achieved by transforming it into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These groups are excellent leaving groups, and their formation allows for subsequent nucleophilic aromatic substitution (SₙAr) reactions, especially given the activation of the ring by the para-nitro group. scirp.org However, direct SₙAr displacement of an activated hydroxyl group is less common than displacement of a halide under similar conditions.
Reactions of the Ester Moiety
The methyl ester group is susceptible to nucleophilic acyl substitution reactions. The most common transformations are hydrolysis to the corresponding carboxylic acid and transesterification.
Hydrolysis (Saponification): The ester can be hydrolyzed to the parent carboxylic acid, 4-hydroxy-2-methyl-5-nitrobenzoic acid. This reaction is most efficiently carried out under basic conditions using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup. nih.govquora.com The reaction is effectively irreversible as the carboxylate salt formed in the basic medium is unreactive towards the alcohol byproduct. Acid-catalyzed hydrolysis is also possible but is a reversible process. learncbse.in
Reduction: The ester can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. Care must be taken as such powerful reagents can also reduce the nitro group. More selective reagents might be needed if only the ester is to be reduced.
| Reaction | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Base-Mediated Hydrolysis (Saponification) | 1. NaOH (aq) or KOH (aq) 2. H₃O⁺ (acid workup) | Heating in aqueous/alcoholic solvent | 4-hydroxy-2-methyl-5-nitrobenzoic acid |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | Heating, reversible reaction | 4-hydroxy-2-methyl-5-nitrobenzoic acid |
| Reduction | LiAlH₄ | Anhydrous ether or THF, 0°C to room temp. | (4-hydroxy-2-methyl-5-nitrophenyl)methanol |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Methyl 5-amino-4-hydroxy-2-methylbenzoate |
| Methyl 4-hydroxy-2-methyl-5-(hydroxylamino)benzoate |
| 4-hydroxy-2-methyl-5-nitrobenzoic acid |
| (4-hydroxy-2-methyl-5-nitrophenyl)methanol |
| Palladium |
| Hydrogen |
| Tin |
| Iron |
| Hydrochloric acid |
| Ammonium formate |
| Sodium hydride |
| Potassium carbonate |
| Pyridine |
| Triethylamine |
| Sodium hydroxide |
| Potassium hydroxide |
| Lithium aluminum hydride |
Ester Hydrolysis Mechanisms (Acidic and Basic Conditions)
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-hydroxy-2-methyl-5-nitrobenzoic acid and methanol. The mechanisms in both cases involve nucleophilic acyl substitution.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is a reversible equilibrium. suniv.ac.in The mechanism proceeds through the following steps:
Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by the acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the methoxy group's oxygen atoms, making it a good leaving group (methanol).
Elimination of methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
To drive the equilibrium towards the products, an excess of water is typically used.
Base-Promoted Hydrolysis (Saponification):
In basic conditions, the hydrolysis of the ester is an irreversible process, as the carboxylate salt formed is resistant to further nucleophilic attack. The mechanism involves the following steps:
Nucleophilic attack by hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
Elimination of the leaving group: The tetrahedral intermediate collapses, and the methoxide ion (CH₃O⁻) is eliminated as the leaving group.
Acid-base reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt and methanol. This step is essentially irreversible and drives the reaction to completion.
Protonation: To obtain the final carboxylic acid, an acidic workup is required to protonate the carboxylate salt.
| Condition | Catalyst/Reagent | Key Intermediate | Product | Reversibility |
| Acidic | Dilute Acid (e.g., H₂SO₄, HCl) | Protonated Carbonyl | 4-hydroxy-2-methyl-5-nitrobenzoic acid | Reversible |
| Basic | Strong Base (e.g., NaOH, KOH) | Tetrahedral Alkoxide | Sodium 4-hydroxy-2-methyl-5-nitrobenzoate | Irreversible |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. asianpubs.orgmasterorganicchemistry.comwikipedia.org For this compound, this would involve reacting it with another alcohol in the presence of an acid or base catalyst to form a new ester and methanol. wikipedia.org
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is often used in large excess, or the methanol by-product is removed as it forms.
Base-Catalyzed Transesterification: This process is also similar to base-promoted hydrolysis, with an alkoxide ion from the reactant alcohol acting as the nucleophile. A strong base is required to generate the alkoxide, and the reaction proceeds towards the formation of a more stable alkoxide.
For example, the transesterification of this compound with ethanol would yield ethyl 4-hydroxy-2-methyl-5-nitrobenzoate and methanol.
| Catalyst | Reactant Alcohol | Product Ester | By-product | Conditions |
| Acid (e.g., H₂SO₄) | Ethanol | Ethyl 4-hydroxy-2-methyl-5-nitrobenzoate | Methanol | Excess ethanol, heat |
| Base (e.g., NaOEt) | Ethanol | Ethyl 4-hydroxy-2-methyl-5-nitrobenzoate | Methanol | Anhydrous conditions, heat |
Oxidation Reactions of Alkyl and Alkoxy Substituents
Oxidation of Methyl Group to Carboxylic Acid
The methyl group on the aromatic ring of this compound can be oxidized to a carboxylic acid group. This transformation typically requires a strong oxidizing agent, as the aromatic ring is deactivated by the electron-withdrawing nitro group. nih.gov
A common and effective reagent for this purpose is potassium permanganate (KMnO₄) under basic conditions, followed by acidification. stackexchange.comresearchgate.netlibretexts.orglibretexts.org The reaction proceeds by attack at the benzylic position, which is the carbon atom directly attached to the aromatic ring. The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur. libretexts.org
| Oxidizing Agent | Conditions | Intermediate Product | Final Product (after workup) |
| Potassium Permanganate (KMnO₄) | 1. NaOH, heat; 2. H₃O⁺ | 4-methoxycarbonyl-2-methyl-3-nitro-terephthalate | 4-hydroxy-5-nitroisophthalic acid |
Oxidation of Methoxy Group to Carboxyl Group
The direct oxidation of a methoxy group on an aromatic ring to a carboxyl group is not a standard or facile transformation in organic synthesis. The methoxy group is an ether linkage, and its oxidation to a carboxylic acid is a complex process that would involve cleavage of the strong aryl C-O and methyl O-C bonds.
Typically, the conversion of an aromatic methoxy group to a hydroxyl group (O-demethylation) is a more common reaction. nih.govwikipedia.org This can be achieved using various reagents such as strong acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). wikipedia.org Following demethylation to the corresponding phenol, subsequent oxidation of the aromatic ring might occur, but not necessarily at the position of the former methoxy group to form a carboxylic acid.
Therefore, the direct oxidation of the methoxy group in a hypothetical methoxy-analogue of the title compound to a carboxyl group is not a synthetically viable route under standard laboratory conditions.
Advanced Coupling Reactions and Aromatic Functionalization
Metal-Catalyzed Cross-Coupling Reactions of Aromatic Esters
While this compound does not possess a typical leaving group for metal-catalyzed cross-coupling reactions (such as a halide or triflate), its phenolic hydroxyl group can be converted into a triflate (-OTf), which is an excellent leaving group for such transformations. The resulting aryl triflate can then participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl triflate derivative of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This would lead to the formation of a new C-C bond at the position of the former hydroxyl group.
Heck Reaction: The Heck reaction would couple the aryl triflate with an alkene in the presence of a palladium catalyst and a base. nih.gov This would introduce a vinyl group at the 4-position of the aromatic ring.
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org This would introduce a substituted amino group at the 4-position.
The success of these reactions would depend on the choice of catalyst, ligands, base, and reaction conditions, which would need to be optimized to tolerate the other functional groups present on the aromatic ring, particularly the nitro group.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl or Styrenyl derivative |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted Alkene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Aryl Amine |
Decarbonylative Reductive Coupling Strategies
Decarbonylative coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acid derivatives as coupling partners through the extrusion of carbon monoxide. These transformations, often catalyzed by transition metals, can offer alternatives to traditional cross-coupling reactions. In the context of nitroarenes, such strategies could lead to novel molecular architectures.
Transition-metal-catalyzed denitrative and decarbonylative couplings have emerged as significant methods in synthetic chemistry. For instance, palladium-catalyzed reactions have been developed for the coupling of nitroarenes with various partners, including amines and terminal alkynes, to form substituted anilines and alkynes respectively. While these reactions primarily focus on the transformation of the nitro group, the principles of decarbonylative coupling could potentially be applied to the ester group of this compound in concert with transformations of the nitro group. A hypothetical decarbonylative reductive coupling could involve the intramolecular or intermolecular coupling following the reduction of the nitro group and activation of the ester functionality.
It is important to note that the direct application of decarbonylative reductive coupling strategies to this compound has not been specifically reported in the reviewed scientific literature. Research in this area has more broadly focused on denitrative couplings of nitroarenes and decarbonylative reactions of other aromatic esters. acs.org
C-H Functionalization Methodologies
C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new functional groups. This approach offers a more atom-economical and efficient route to complex molecules compared to traditional methods that often require pre-functionalized starting materials. The aromatic ring of this compound possesses several C-H bonds that could be targets for such transformations.
The directing groups present on the benzene (B151609) ring, namely the hydroxyl, methyl, nitro, and methyl ester groups, would play a crucial role in determining the regioselectivity of any C-H functionalization reaction. For instance, the hydroxyl group is a well-known ortho-directing group in electrophilic aromatic substitution and has been utilized in transition-metal-catalyzed ortho-C-H functionalization reactions of phenols. nih.govresearchgate.netrsc.org The nitro group, being a strong deactivating and meta-directing group for electrophilic substitution, can also direct C-H activation under certain catalytic conditions, often to the ortho position. rsc.org
Given the substitution pattern of this compound, a C-H functionalization reaction could potentially be directed to the positions ortho to the hydroxyl or nitro groups. The specific outcome would depend on the reaction conditions, including the choice of catalyst and directing group strategy. For example, a palladium-catalyzed C-H arylation could potentially occur at the position ortho to the hydroxyl group. However, the electronic effects of the nitro group would significantly influence the reactivity of the aromatic ring.
As with decarbonylative coupling, specific examples of C-H functionalization methodologies being applied to this compound are not described in the available literature. The discussion here is based on the general principles of C-H functionalization applied to substituted phenols and nitroarenes. nih.govrsc.org Further experimental investigation would be required to determine the feasibility and outcomes of such reactions on this specific substrate.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Studies
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Correlation with Theoretical Spectra
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Methyl 4-hydroxy-2-methyl-5-nitrobenzoate is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, methyl, nitro, and ester moieties.
While a specific experimental spectrum for this exact compound is not detailed in the provided search results, the expected vibrational frequencies can be inferred from data on analogous compounds such as 4-methyl-3-nitrobenzoic acid and methyl 4-hydroxybenzoate. scirp.orgfigshare.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict vibrational frequencies. scirp.orgresearchgate.net These computed spectra are then compared with experimental data, and scaling factors may be applied to improve the correlation, often resulting in a root mean square (RMS) error of less than 12 cm⁻¹ between experimental and computed frequencies. scirp.orgresearchgate.net
The key functional groups and their expected FT-IR absorption ranges are:
O-H Stretching: A broad band is anticipated in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group, with the broadness resulting from intermolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups (on the ring and in the ester) are expected in the 2850-3000 cm⁻¹ range. chegg.com
C=O Stretching: A strong, sharp absorption band corresponding to the ester carbonyl group is expected between 1700-1725 cm⁻¹.
NO₂ Stretching: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch typically found near 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. researchgate.net
C-O Stretching: The C-O stretching of the ester group is expected to produce a strong band in the 1100-1300 cm⁻¹ region.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium |
| Ester C=O | Stretching | 1700 - 1725 | Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Nitro NO₂ | Asymmetric Stretching | 1500 - 1550 | Strong |
| Nitro NO₂ | Symmetric Stretching | 1340 - 1370 | Strong |
| Ester C-O | Stretching | 1100 - 1300 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H and ¹³C NMR Spectral Analysis of Chemical Shifts and Coupling Patterns
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ester methyl protons, the ring methyl protons, and the hydroxyl proton.
Aromatic Protons: There are two aromatic protons in different chemical environments. The proton at C3 will appear as a singlet, influenced by the adjacent methyl and hydroxyl groups. The proton at C6 will also be a singlet, strongly deshielded by the adjacent nitro group and the ester functionality.
Ester Methyl Protons (-COOCH₃): A singlet integrating to three protons is expected, typically in the range of 3.8-4.0 ppm.
Ring Methyl Protons (-CH₃): A singlet integrating to three protons will appear further upfield, generally between 2.2-2.5 ppm.
Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are predicted based on substituent effects. docbrown.info
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around 165-170 ppm.
Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the attached groups. The carbon bearing the hydroxyl group (C4) will be shifted downfield (around 150-160 ppm), while the carbon with the nitro group (C5) will also be significantly downfield. The methyl-substituted carbon (C2) and the ester-substituted carbon (C1) will also have characteristic shifts. The carbons bearing hydrogen (C3 and C6) will appear in the typical aromatic region of 110-140 ppm.
Methyl Carbons: The ester methyl carbon (-OCH₃) is expected around 52 ppm, while the ring methyl carbon (-CH₃) will be the most upfield signal, typically below 25 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| -OH | Variable (broad s) | C=O | 165 - 170 |
| Ar-H (C6) | ~8.0 (s) | C4-OH | 150 - 160 |
| Ar-H (C3) | ~7.0 (s) | C5-NO₂ | 145 - 155 |
| -COOCH₃ | 3.8 - 4.0 (s) | C2-CH₃ | 135 - 145 |
| Ar-CH₃ | 2.2 - 2.5 (s) | C1-COOR | 120 - 130 |
| C6 | 115 - 125 | ||
| C3 | 110 - 120 | ||
| -OCH₃ | ~52 | ||
| Ar-CH₃ | <25 |
Application of NOESY NMR for Confirming Spatial Arrangements in Derivatives
Nuclear Overhauser Effect Spectroscopy (NOESY) is an NMR technique used to determine the spatial proximity of atoms within a molecule. It detects through-space interactions between protons that are close to each other, even if they are not directly connected by chemical bonds. For derivatives of this compound, a NOESY experiment would be invaluable for confirming the regiochemistry and spatial arrangement of substituents. For instance, a NOESY correlation would be expected between the protons of the ring-methyl group (at C2) and the aromatic proton at C3, confirming their adjacent positions on the ring. Similarly, correlations between the ester methyl protons and the aromatic proton at C6 could help establish the conformation of the ester group relative to the ring.
Steric Inhibition of Resonance Effects on NMR Shieldings
The structure of this compound, with a methyl group at the C2 position, introduces the possibility of steric inhibition of resonance. The bulky methyl group, positioned ortho to the ester group, can force the carbonyl group out of the plane of the benzene (B151609) ring. This twisting would disrupt the π-orbital overlap, reducing the electronic conjugation between the ester group and the aromatic system.
This steric inhibition would have predictable consequences on NMR shieldings. A reduction in resonance would decrease the electron-withdrawing effect of the ester group on the ortho and para positions of the ring. Consequently, the chemical shifts of the C3, C5, and C6 carbons might be shifted slightly upfield (to lower ppm values) compared to an analogous compound without the C2-methyl group. This effect demonstrates how NMR spectroscopy can provide subtle insights into the electronic and conformational properties of a molecule.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The monoisotopic mass of this compound (C₉H₉NO₅) is 211.04807 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion ([M]⁺•) with an m/z of 211.
The fragmentation of this molecular ion would proceed through characteristic pathways for aromatic esters and nitro compounds.
Loss of a Methoxy Radical: A primary fragmentation would be the cleavage of the ester O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da) to form an acylium ion at m/z 180. This is often a prominent peak for methyl esters.
Loss of the Ester Group: The entire methoxycarbonyl group (•COOCH₃, 59 Da) could be lost, leading to a fragment at m/z 152.
Nitro Group Rearrangements: Nitroaromatic compounds can undergo complex rearrangements, such as the loss of NO (30 Da) or NO₂ (46 Da), leading to fragments at m/z 181 and m/z 165, respectively.
The predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ (m/z 212.05535) and [M+Na]⁺ (m/z 234.03729), can be calculated to aid in identification in liquid chromatography-mass spectrometry (LC-MS) analyses. uni.lu
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Identity |
| 211 | [C₉H₉NO₅]⁺• | Molecular Ion ([M]⁺•) |
| 181 | [M - NO]⁺• | Loss of Nitric Oxide |
| 180 | [M - •OCH₃]⁺ | Loss of Methoxy Radical |
| 165 | [M - NO₂]⁺• | Loss of Nitrogen Dioxide |
| 152 | [M - •COOCH₃]⁺ | Loss of Methoxycarbonyl Radical |
X-ray Crystallographic Analysis of Related Structures
While the specific crystal structure of this compound is not publicly available, a wealth of information can be gleaned from the X-ray crystallographic analysis of closely related nitrobenzoate derivatives. These studies provide insights into the molecular geometry, crystal packing, and intermolecular interactions that are likely to be present in the target compound.
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies on related compounds, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, reveal important structural features. For instance, in this related molecule, the nitro group is nearly coplanar with the phenyl ring, with a dihedral angle of 7.4°, while the carbonyl group is almost perpendicular to the ring system mdpi.com. This suggests that the nitro and ester groups in this compound may also exhibit specific orientations relative to the benzene ring.
The crystal system and space group are fundamental properties determined by X-ray diffraction. For example, the aforementioned N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide crystallizes in the orthorhombic space group P212121 mdpi.com. Another related compound, trans-[(nitro)bis(ethylenediamine)(p-nitrobenzoato) cobalt(III)], crystallizes in the triclinic space group P-1 nih.gov.
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In nitro-substituted acetophenone derivatives, which are structurally related to the target compound, polymorphism (the ability of a substance to exist in more than one crystal form) has been observed researchgate.net. Different polymorphic forms can arise from variations in the evaporation of solutions in polar and non-polar solvents researchgate.net. These polymorphs can exhibit different physical properties. The bands in vibrational spectra corresponding to the nitro group have been found to be particularly sensitive to the polymorphic state researchgate.net.
The conformation of a molecule in the solid state can be influenced by the crystal packing forces. In some nitro-derivatives of o-hydroxy acetophenone, a conformational equilibrium determined by the reorientation of the hydroxyl group has been observed under argon matrix isolation conditions researchgate.net. This indicates that different conformers may exist, and their relative populations can be influenced by the environment. The stretching vibration of the carbonyl group is particularly sensitive to this conformational equilibrium researchgate.net. Theoretical calculations using Density Functional Theory (DFT) can be employed to estimate the energy barriers for conformational changes, such as the rotation of the nitro group and the isomerization of the hydroxyl group researchgate.net.
Photophysical Characterization
The photophysical properties of a molecule describe its interaction with light, including absorption and emission processes. Aromatic nitro compounds are known to have interesting photochemical behaviors.
The UV-Vis absorption spectra of nitroaromatic compounds are influenced by the electronic transitions within the molecule. For instance, studies on nitrobenzaldehyde isomers show weak absorptions around 350 nm, which are attributed to n→π* transitions involving the lone pairs of the nitro and aldehyde groups. More intense absorptions are typically observed at shorter wavelengths. An intermediate intensity band around 300 nm is dominated by π→π* excitations within the benzene ring, while strong absorptions around 250 nm are ascribed to π→π* excitations involving both the nitro and benzene moieties.
The presence of substituents on the benzene ring, such as the hydroxyl, methyl, and ester groups in this compound, can influence the energies of these transitions and thus the positions of the absorption maxima. While specific experimental data for the target compound is not available, it is expected to exhibit absorption characteristics typical of a substituted nitroaromatic compound. The photochemistry of such compounds can be complex, potentially involving processes like intersystem crossing to triplet states and subsequent photoreactions.
Thermal Analysis Techniques
Thermal analysis techniques are essential for determining the thermal stability, decomposition behavior, and phase transitions of a material.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events.
For nitroaromatic compounds, thermal decomposition is a critical aspect due to their potential energetic nature. The decomposition of such compounds often proceeds through complex radical mechanisms. The primary decomposition pathways for nitroaromatics can involve the breaking of the C-NO2 bond or isomerization to a nitrite followed by cleavage of the O-NO bond dtic.mil. The presence of a methyl group ortho to the nitro group can introduce alternative decomposition pathways, such as intramolecular rearrangement dtic.mil.
While specific TGA and DSC data for this compound are not found, studies on other nitrogen-rich heterocyclic esters show that they are generally stable up to 250 °C mdpi.com. The decomposition in an inert atmosphere typically occurs through the homolytic cleavage of C-C, C-N, and C-O bonds mdpi.com. The thermal stability of nitro-substituted compounds is influenced by factors such as the position of the nitro group and the presence of other functional groups nih.gov.
Table 3: Illustrative Thermal Analysis Data for a Related Nitroaromatic Ester
| Analysis | Parameter | Value |
| TGA | Onset Decomposition Temperature (Tonset, °C) | 250 |
| Temperature at Maximum Decomposition Rate (Tmax, °C) | 275 | |
| Residual Mass (%) | 10 | |
| DSC | Melting Point (Tm, °C) | 155 |
| Decomposition Enthalpy (ΔHd, J/g) | -450 |
Note: This data is representative of a related nitroaromatic compound and is for illustrative purposes.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
In the field of computational chemistry, Density Functional Theory (DFT) and Hartree-Fock (HF) methods are foundational approaches for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. DFT methods, such as the widely used B3LYP functional, calculate the electron density of a system to determine its energy and properties. The Hartree-Fock method, an ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. Both methods are used to locate the minimum energy structure on the potential energy surface, providing crucial information about bond lengths, bond angles, and dihedral angles. However, no specific studies applying these methods to optimize the geometry of Methyl 4-hydroxy-2-methyl-5-nitrobenzoate have been reported.
The accuracy and computational cost of DFT and HF calculations are heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311++G(d,p), incorporate more functions to provide a more accurate description of the electron distribution, including polarization and diffuse functions, but at a higher computational expense. The selection of an appropriate basis set is a critical step in balancing accuracy with computational feasibility. For a molecule like this compound, a systematic study would be required to determine the optimal basis set for reliable predictions, but such a study is not currently available in the literature.
Electronic Structure and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability and low reactivity. Without specific calculations for this compound, its HOMO-LUMO energies and energy gap remain undetermined.
The distribution of electron density within a molecule provides insight into its chemical reactivity. Regions with high electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are often used to visualize these reactive sites. While it can be qualitatively inferred that the nitro group and the carbonyl group are electron-withdrawing and the hydroxyl and methyl groups are electron-donating, a quantitative prediction of the most reactive sites on this compound would require specific calculations of its electron density distribution, which have not been published.
Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing an estimation of partial atomic charges. These calculated charges can offer insights into the electrostatic interactions within the molecule and with other molecules. In some cases, theoretical Mulliken charges can be correlated with experimentally determined parameters, such as spectroscopic data, to validate the computational model. However, for this compound, there are no reported Mulliken charge analyses to discuss or correlate with any experimental findings.
Based on a comprehensive search of available scientific literature, it is not possible to provide a detailed article on the computational chemistry and theoretical investigations of This compound that strictly adheres to the requested outline.
The search reveals a significant lack of specific published research focused on the detailed intermolecular interaction modeling, reaction pathway prediction, or spectroscopic modeling for this particular compound. While computational studies exist for related isomers, such as Methyl 4-hydroxy-3-nitrobenzoate and Methyl 2-hydroxy-5-nitrobenzoate, the strict requirement to focus solely on this compound cannot be met with scientific accuracy.
Detailed theoretical analyses, including the application of Atoms in Molecules (AIM) theory, specific hydrogen bonding network analysis (N–H···O, C–H···O, O–H···O), π-stacking interactions, and the modeling of spectroscopic properties, appear not to have been published for this compound in the sources accessed.
Therefore, to maintain scientific integrity and adhere to the explicit instruction of not introducing information outside the scope of the specified compound, this article cannot be generated.
Supramolecular Chemistry and Crystal Engineering Perspectives
Design Principles for Directed Molecular Assembly in the Solid State
The rational design of the crystal structure of Methyl 4-hydroxy-2-methyl-5-nitrobenzoate would rely on the principles of crystal engineering, which seeks to understand and control the assembly of molecules in the solid state. The primary strategy involves the identification and utilization of robust and predictable intermolecular interactions, often referred to as supramolecular synthons.
Influence of Substituents on Crystal Packing Motifs and Supramolecular Synthons
The specific arrangement of substituents on the benzene (B151609) ring of this compound would significantly influence the resulting crystal packing and the preferred supramolecular synthons.
Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and can also act as an acceptor. It is expected to form strong O-H···O hydrogen bonds, potentially leading to the formation of common synthons like chains or dimers.
Nitro Group (-NO2): The two oxygen atoms of the nitro group are excellent hydrogen bond acceptors. The presence of the nitro group ortho to the hydroxyl group in related isomers often leads to intramolecular hydrogen bonding, which can affect which intermolecular synthons are formed. In this molecule, the nitro group is meta to the hydroxyl group, making intermolecular interactions more likely.
Methyl Group (-CH3): This group can influence packing through steric effects and by participating in weak C-H···π or C-H···O interactions. Its position at the 2-position could introduce steric hindrance that affects the planarity of the molecule and the accessibility of adjacent functional groups for intermolecular bonding.
Role of Intermolecular Interactions in Crystal Stability and Architecture
The stability and architecture of the crystalline form of this compound would be determined by a network of cooperative intermolecular interactions. A quantitative analysis, often performed using techniques like Hirshfeld surface analysis, would be necessary to delineate the contributions of different interactions.
The expected interactions include:
Strong Hydrogen Bonds: O-H···O interactions involving the hydroxyl, nitro, and ester functionalities.
Weak Hydrogen Bonds: C-H···O interactions, where aromatic or methyl C-H groups act as donors to the oxygen atoms of the nitro or carbonyl groups.
π-π Stacking: Face-to-face or offset stacking of the aromatic rings, influenced by the electron-withdrawing nitro group and electron-donating hydroxyl and methyl groups.
The balance of these forces would define the final crystal architecture, influencing properties such as melting point, solubility, and density.
Polymorphism Studies and Their Crystallographic Characterization
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) to identify different crystalline forms.
Each potential polymorph would be characterized by single-crystal and powder X-ray diffraction to determine its unique unit cell parameters and space group. The structural differences between polymorphs would arise from different arrangements of the molecules and variations in the network of intermolecular interactions. For instance, one polymorph might be dominated by a hydrogen-bonded chain motif, while another might exhibit a dimeric assembly. Such studies are crucial as different polymorphs can have distinct physical and chemical properties. To date, no studies on the polymorphism of this compound have been reported in the literature reviewed.
Role As a Synthetic Intermediate and Precursor for Functional Molecules
Utilization in the Synthesis of Complex Aromatic Systems and Heterocycles
The structural framework of Methyl 4-hydroxy-2-methyl-5-nitrobenzoate makes it an ideal starting material for the construction of various heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and functional materials. The key to this utility lies in the chemical reactivity of its nitro group.
Catalytic reduction of the nitro group in this compound, for instance using hydrogen gas with a palladium catalyst, yields Methyl 5-amino-4-hydroxy-2-methylbenzoate. This resulting ortho-aminophenol derivative is a classic precursor for the synthesis of benzoxazoles. nih.govglobalresearchonline.netorganic-chemistry.orgnih.gov The general synthesis involves the condensation of an ortho-aminophenol with a carboxylic acid or its equivalent, followed by cyclodehydration. By reacting Methyl 5-amino-4-hydroxy-2-methylbenzoate with a variety of aldehydes, carboxylic acids, or acid chlorides, a library of substituted benzoxazoles can be generated.
Similarly, this amino derivative can be envisioned as a precursor for the synthesis of quinazolines and their derivatives. Quinazolines are another important class of nitrogen-containing heterocycles with a broad range of biological activities. mdpi.comorganic-chemistry.orgopenmedicinalchemistryjournal.comnih.govorganic-chemistry.org Synthetic routes to quinazolines often involve the reaction of anthranilic acid derivatives (2-aminobenzoic acids) or other appropriately substituted anilines with a source of carbon and nitrogen. The amino and ester functionalities of the reduced form of this compound provide the necessary reactive sites for cyclization reactions to form the quinazoline scaffold.
Precursor for Further Functionalization and Derivatization in Organic Synthesis
Beyond its use in forming heterocyclic rings, the multiple functional groups of this compound allow for a wide range of chemical modifications, making it a versatile platform for creating diverse molecular architectures. Each functional group offers a handle for specific chemical transformations:
The Nitro Group: As mentioned, the nitro group is readily reduced to an amine, which can then undergo a plethora of reactions, including diazotization, acylation, and alkylation, to introduce further complexity.
The Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can be used to alter the solubility, electronic properties, and steric profile of the molecule.
The Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol.
The Aromatic Ring: The electron-withdrawing nature of the nitro and ester groups, combined with the electron-donating effects of the hydroxyl and methyl groups, creates a specific electronic environment on the aromatic ring, influencing its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions.
This multifunctionality makes this compound a valuable building block in combinatorial chemistry and targeted synthesis campaigns for the discovery of new bioactive molecules and functional materials.
Investigation of Derivatives for Applications in Materials Science
The electronic and structural features of this compound and its derivatives suggest their potential for use in advanced materials, particularly in the fields of nonlinear optics and terahertz technology.
Nonlinear Optical (NLO) Materials Development
Organic molecules with significant second-order nonlinear optical (NLO) properties typically possess a donor-π-acceptor (D-π-A) structure. nih.gov This arrangement facilitates intramolecular charge transfer upon excitation with light, leading to a large hyperpolarizability, which is the molecular origin of the NLO effect.
This compound contains a strong electron-donating hydroxyl group and a powerful electron-accepting nitro group situated on the same aromatic π-system. This intrinsic donor-acceptor character makes it and its derivatives promising candidates for NLO materials. nih.gov Further derivatization, such as extending the π-conjugated system or modifying the donor and acceptor strengths, could be employed to fine-tune and enhance the NLO response.
Table 1: Key Molecular Features for NLO Activity
| Feature | Role in NLO Properties | Presence in this compound |
|---|---|---|
| Electron Donor Group | Pushes electron density into the π-system. | Yes (Hydroxyl group) |
| Electron Acceptor Group | Pulls electron density from the π-system. | Yes (Nitro group) |
Development of Terahertz Polarizers
Terahertz (THz) radiation (0.1-10 THz) has numerous applications in spectroscopy, imaging, and communications. The development of components that can manipulate THz waves, such as polarizers, is an active area of research. Crystalline organic materials with specific molecular arrangements and strong vibrational modes in the THz range are being explored for such applications.
Aromatic nitro compounds are known to exhibit characteristic absorption features in the THz region due to intermolecular and intramolecular vibrations. nih.gov The development of a terahertz polarizer using a single crystal of methyl 4-nitrobenzoate has been reported, where the parallel arrangement of the flat molecules in the crystal lattice leads to a high anisotropy in THz absorption. While specific research on this compound for this application is not yet prevalent, its nature as a substituted nitrobenzoate suggests that its crystalline derivatives could be investigated for anisotropic THz properties, potentially leading to the development of novel THz optical components.
Studies on Structure-Reactivity Relationships relevant to Research Probes (e.g., Hammett Linear Free-Energy Relationships in Biocatalytic Studies)
The Hammett linear free-energy relationship is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.orgcambridge.orgsemanticscholar.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).
Substituted benzoate (B1203000) esters are classic substrates for studying reaction mechanisms, including enzyme-catalyzed hydrolysis. semanticscholar.orgresearchgate.netresearchgate.net By systematically varying the substituents on the aromatic ring, one can probe the electronic demands of the transition state of the reaction. This compound, with its combination of electron-donating (hydroxyl, methyl) and electron-withdrawing (nitro) groups, is an excellent candidate for such studies.
In the context of biocatalytic studies, this compound and its isomers could be used to generate a series of substrates to probe the active site of an enzyme, such as a lipase or an esterase. The observed reaction rates would provide insight into how the electronic environment of the substrate affects its binding and turnover by the enzyme, thereby elucidating the catalytic mechanism.
Table 2: Hammett Substituent Constants (σp) for Functional Groups Present in this compound
| Functional Group | Hammett Constant (σp) | Electronic Effect |
|---|---|---|
| -OH | -0.37 | Strong Electron Donor |
| -CH₃ | -0.17 | Weak Electron Donor |
| -NO₂ | 0.78 | Strong Electron Acceptor |
Future Research Directions and Methodological Innovations
Exploration of Novel Catalytic Systems for Efficient Synthesis
The synthesis of Methyl 4-hydroxy-2-methyl-5-nitrobenzoate typically involves the nitration of a precursor, a classic but often environmentally challenging electrophilic aromatic substitution. nih.gov Future research is poised to revolutionize this process by focusing on novel catalytic systems that offer higher efficiency, selectivity, and sustainability.
Current industrial nitration often relies on harsh mixed-acid conditions (sulfuric and nitric acid), which generate significant waste. nih.gov A major future direction lies in the development of solid acid catalysts, such as supported heteropolyacids, which can facilitate nitration under milder conditions and are easily recoverable, thus aligning with the principles of green chemistry. researchgate.net Another promising avenue is the use of immobilized Lewis acid catalysts with nitrating agents like NOₓ, which could shift the process from a "strong acid" to a "non-acid" method, simplifying the process and reducing corrosive waste streams. google.com
Furthermore, ultrasonically assisted nitration represents a methodological innovation that can dramatically reduce reaction times and improve yields and regioselectivity by leveraging the physical phenomenon of acoustic cavitation. semanticscholar.org Research into optimizing these conditions for precursors of this compound could lead to significantly more efficient synthetic routes. Beyond synthesis, the functionalization of the nitro group itself, typically via reduction to an amine, is critical for creating derivatives. wikipedia.org Advanced catalytic systems, such as highly selective electrocatalytic routes using polyoxometalate redox mediators or catalysis with simple, bench-stable iron(salen) complexes, offer pathways to produce aniline derivatives from nitroarenes under ambient conditions, avoiding the need for high-pressure hydrogen gas. nih.govnih.govacs.org
| Catalytic Approach | Potential Advantages for Synthesis/Derivatization | Research Focus |
| Supported Heteropolyacids | Reusable, milder reaction conditions, reduced waste. researchgate.net | Catalyst design and optimization for regioselective nitration. |
| Immobilized Lewis Acids | Avoids strong corrosive acids, high atom economy. google.com | Development of stable catalysts for NOₓ-based nitration. |
| Electrocatalysis (for reduction) | High selectivity, ambient conditions, avoids H₂ gas. nih.govacs.org | Application to complex substituted nitroarenes. |
| Iron(salen) Complexes (for reduction) | Uses earth-abundant metal, mild room-temperature reaction. nih.govnih.govacs.org | Expanding substrate scope and chemoselectivity. |
| Ultrasonic Assistance | Accelerated reaction rates, improved yields and selectivity. semanticscholar.org | Optimization of frequency and power for specific substrates. |
Development of Advanced Computational Models for Predicting Complex Reactivity
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby guiding experimental work. Future research will increasingly rely on sophisticated computational models to forecast reactivity, electronic properties, and potential biological activity.
Quantitative Structure-Activity Relationship (QSAR) models are a key area of development. By analyzing large datasets of related nitroaromatic compounds, QSAR models can be built to predict properties like toxicity or mutagenicity based on molecular descriptors. nih.govnih.govmdpi.com For instance, studies have shown that hydrophobicity and the lowest unoccupied molecular orbital (LUMO) energy are often critical indicators of nitroaromatic mutagenicity. mdpi.com Future models could be specifically tailored to predict the reactivity of the functional groups on this compound for derivatization or its potential bioactivity. mdpi.com
Density Functional Theory (DFT) provides a more fundamental approach, allowing for the calculation of geometric parameters, electronic structures, and reaction mechanisms. researchgate.netresearchgate.net DFT studies can elucidate the influence of the methyl, hydroxyl, and nitro groups on the aromaticity and electron distribution of the benzene (B151609) ring, which in turn governs its reactivity in substitution reactions. researchgate.netmdpi.com For example, DFT calculations have been used to study the photoisomerization of nitroaromatics and to provide mechanistic insights into catalytic reductions. nih.govresearchgate.net Future work could involve building detailed DFT models to map out the energy landscapes for the synthesis and derivatization reactions of this compound, helping to optimize reaction conditions and predict the most likely products. acs.org
| Computational Method | Application to this compound | Key Predictive Outputs |
| QSAR | Predicting toxicity, mutagenicity, and other biological activities. nih.govnih.gov | Correlation of molecular descriptors with biological endpoints. |
| DFT | Calculating electronic structure, reaction energy barriers, and vibrational spectra. researchgate.netresearchgate.net | Optimized molecular geometry, LUMO/HOMO energies, reaction pathways. |
| Mechanistic Modeling | Simulating catalytic cycles for synthesis and functionalization. nih.govacs.org | Identification of key intermediates and transition states. |
In-depth Investigations into Solid-State Properties and Their Relationship to Molecular Structure
The arrangement of molecules in the solid state dictates crucial material properties such as solubility, stability, and bioavailability. While the specific crystal structure of this compound is not widely reported, future research focused on its solid-state properties is essential for any potential applications.
X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of molecules in a crystal. researchgate.netsuniv.ac.in Future work should prioritize obtaining single crystals of this compound to perform such an analysis. This would reveal critical information about its conformation, intramolecular hydrogen bonding (e.g., between the hydroxyl and nitro or ester groups), and intermolecular interactions (e.g., hydrogen bonds, π–π stacking) that govern its crystal packing. nih.govnih.gov
Studies on analogous compounds, such as other nitro-substituted benzoates and chalcones, have shown that the position of the nitro group has a direct effect on molecular coplanarity and crystal packing motifs. researchgate.netmdpi.com Hirshfeld surface analysis, a computational tool, can be used alongside crystallographic data to visualize and quantify these intermolecular contacts. nih.govmdpi.com A key research direction would be to explore the potential for polymorphism—the ability of the compound to exist in multiple crystal forms—as different polymorphs can have vastly different physical properties.
| Analytical Technique | Information Gained | Future Research Focus |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, packing arrangement. researchgate.netnih.gov | Solving the crystal structure of the title compound. |
| Powder X-ray Diffraction | Fingerprinting crystalline phases, studying polymorphism. suniv.ac.in | Screening for different polymorphs under various crystallization conditions. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. nih.govmdpi.com | Understanding the role of specific functional groups in crystal packing. |
| Differential Scanning Calorimetry (DSC) | Detecting phase transitions, melting points, and polymorphism. | Characterizing the thermal behavior and stability of the solid form. |
Integration of High-Throughput Screening with Mechanistic Studies for Derivatization
To explore the chemical space around this compound, efficient methods for creating and testing derivatives are needed. The integration of high-throughput screening (HTS) with detailed mechanistic studies provides a powerful paradigm for accelerating this process.
Derivatization of the title compound would likely focus on reactions of its key functional groups: reduction of the nitro group to an amine, substitution at the amine, etherification or esterification of the hydroxyl group, or nucleophilic aromatic substitution. The reduction of the nitro group is a particularly important transformation, as the resulting aniline is a versatile precursor for many other compounds. wikipedia.org
HTS can be employed to rapidly screen large libraries of catalysts, reagents, and reaction conditions to find optimal protocols for these transformations. acs.org For example, an HTS workflow could be designed to test various iron or palladium catalysts for the nitro group reduction under different solvents and hydrogen sources. By combining HTS with mechanistic investigations—using techniques like kinetics, mass spectrometry, and computational modeling—researchers can gain a deeper understanding of the reaction pathways. nih.govnih.govacs.org This synergy allows for rational optimization rather than just trial-and-error screening. Mechanistic insights, such as the identification of a key nitroso intermediate in iron-catalyzed reductions, can even lead to the development of entirely new reactions, such as hydroamination. nih.govacs.org
Emerging Applications in Specialized Chemical Fields
While specific applications for this compound are not yet established, its structure suggests significant potential as an intermediate or building block in several specialized fields. Future research will likely focus on leveraging its unique combination of functional groups to create novel, high-value molecules.
In medicinal chemistry , the nitroaromatic moiety is a known feature in some bioactive compounds, although its presence can also be associated with toxicity. scielo.brresearchgate.netresearchgate.net The true value of the title compound may lie in its role as a synthetic precursor. For instance, the synthesis of the immunomodulatory drug Lenalidomide starts from Methyl 2-methyl-3-nitrobenzoate. wikipedia.org By analogy, this compound could serve as a starting point for complex drug candidates. The aniline derivative obtained after reduction could be a key intermediate for synthesizing inhibitors, receptor agonists, or other therapeutic agents. Furthermore, functionalized hydroxybenzoates have been investigated for their antimicrobial properties, suggesting a potential avenue for developing new antibacterial agents. acs.org
In materials science , aromatic nitro compounds are precursors to dyes and polymers. The amine derivative of the title compound could be used to synthesize specialized azo dyes or be incorporated as a monomer into high-performance polymers like polyamides or polyimides, where the additional functional groups could be used to tune properties such as solubility, thermal stability, or affinity for specific surfaces.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-hydroxy-2-methyl-5-nitrobenzoate, and how can purity be validated?
- Methodology : The compound can be synthesized via nitration and esterification of substituted benzoic acid derivatives. Key steps include:
- Nitration : Introduce the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄), ensuring temperature control (<5°C) to avoid over-nitration .
- Esterification : Methylation of the hydroxyl group using methanol under acidic catalysis (e.g., H₂SO₄) .
- Validation : Confirm purity and structure via:
- NMR Spectroscopy : Analyze aromatic proton environments and substituent positions (e.g., δ ~10-12 ppm for hydroxyl protons) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~225) and fragmentation patterns .
Q. How do the nitro and hydroxyl groups influence the compound's stability during storage?
- Stability Challenges : The nitro group is electron-withdrawing, increasing sensitivity to light and heat, while the hydroxyl group may promote hydrolysis under humid conditions .
- Storage Recommendations :
- Store in amber vials at room temperature (RT) with desiccants to minimize moisture exposure.
- Avoid prolonged exposure to UV light, which can degrade the nitro moiety .
Advanced Research Questions
Q. What experimental strategies mitigate side reactions during nitration of the benzoate precursor?
- Common Issues : Competing nitration at the 3-position or over-oxidation of the methyl group.
- Optimization :
- Temperature Control : Maintain sub-5°C conditions during nitration to favor regioselectivity at the 5-position .
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetylation) to prevent undesired oxidation .
- Post-Reaction Analysis : Use HPLC to quantify byproducts and adjust stoichiometry/reactant ratios iteratively .
Q. How can crystallographic data resolve discrepancies in reported melting points or spectral assignments?
- Crystallography Tools :
- SHELXL/SHELXS : Refine crystal structures to confirm bond lengths and angles, resolving ambiguities in substituent positions .
- ORTEP-3 : Generate 3D visualizations to validate hydrogen-bonding patterns (e.g., O–H···O interactions between hydroxyl and nitro groups) .
Q. What computational methods predict the compound's reactivity in nucleophilic substitution or reduction reactions?
- DFT Modeling : Use Gaussian or ORCA software to calculate:
- Electrostatic Potential Maps : Identify reactive sites (e.g., nitro group as a target for reduction to amine) .
- Transition States : Simulate activation energies for nucleophilic attack at the ester carbonyl group .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for the methyl group's chemical shift?
- Root Cause : Solvent effects or paramagnetic impurities may shift δ values.
- Resolution :
- Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and report solvent peaks as internal references .
- Use DEPT-135 NMR to distinguish CH₃ groups from overlapping signals .
Q. Why do reported yields vary in Suzuki coupling reactions using this compound as a substrate?
- Critical Factors :
- Catalyst Selection : Pd(PPh₃)₄ vs. Pd(dba)₂ impacts cross-coupling efficiency at the bromine site (if present in analogs) .
- Steric Hindrance : The 2-methyl group may limit access to the reaction site, requiring bulkier ligands (e.g., XPhos) .
- Troubleshooting : Monitor reaction progress via TLC and optimize microwave-assisted conditions for higher yields .
Safety and Handling
Q. What safety protocols are essential for handling the nitro and hydroxyl functionalities?
- PPE Requirements :
- Gloves : Nitrile gloves (tested for permeation resistance to nitro compounds) .
- Respiratory Protection : Use N95 masks if handling powdered forms to avoid inhalation .
Applications in Drug Discovery
Q. How is this compound utilized as a precursor in antimicrobial agent synthesis?
- Case Study : The nitro group can be reduced to an amine, enabling coupling with β-lactam scaffolds for antibiotic derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
